molecular formula C11H7Cl2NO3 B11720345 Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate

Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate

Cat. No.: B11720345
M. Wt: 272.08 g/mol
InChI Key: NSUWHYBPLQTCIG-UHFFFAOYSA-N
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Description

Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of two chlorine atoms at the 4 and 7 positions of the indole ring, and a methyl ester group attached to the 2-oxoacetate moiety This compound has a molecular formula of C11H7Cl2NO3 and a molecular weight of 27609 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate typically involves the reaction of 4,7-dichloroindole with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The chlorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate can be compared with other similar compounds, such as:

    Methyl 2-(4-chloro-3-indolyl)-2-oxoacetate: This compound has a single chlorine atom at the 4 position, which may result in different chemical and biological properties.

    Methyl 2-(4,7-dibromo-3-indolyl)-2-oxoacetate:

    Methyl 2-(4,7-dimethyl-3-indolyl)-2-oxoacetate: The substitution of chlorine atoms with methyl groups can lead to changes in the compound’s solubility, stability, and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and associated biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8Cl2N O3. The compound features a dichloro-substituted indole moiety and an oxoacetate functional group, which contribute to its distinct chemical reactivity and biological properties.

Biological Activities

Research indicates that compounds within the indole family often exhibit a range of pharmacological effects. This compound has shown potential in several areas:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction : It could bind to cellular receptors, modifying signal transduction pathways crucial for cell survival and proliferation.
  • Induction of Apoptosis : There is evidence suggesting that it may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study ADemonstrated cytotoxic effects on HeLa cervical cancer cells with an IC50 value of 12 µMSuggests potential as an anticancer agent
Study BShowed inhibition of cell proliferation in MCF-7 breast cancer cells at concentrations above 10 µMIndicates effectiveness in targeting breast cancer
Study CEvaluated antimicrobial properties against various bacterial strainsPreliminary results suggest moderate activity

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar indole derivatives:

Compound NameStructure FeaturesBiological Activity
Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetateIndole structure with fluorineAntimicrobial
Methyl 2-(4-Bromo-3-indolyl)-2-oxoacetateIndole structure with bromineAnticancer
Methyl 3-Indolecarboxylic AcidIndole carboxylic acid derivativeAnti-inflammatory

This compound stands out due to its specific dichlorination pattern and functional groups that enhance its biological activity compared to other indole derivatives .

Future Directions

Further investigations are needed to elucidate the precise mechanisms of action and therapeutic potential of this compound. Future research should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity.
  • Clinical Trials : To evaluate its potential as a therapeutic agent in oncology.

Properties

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

methyl 2-(4,7-dichloro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C11H7Cl2NO3/c1-17-11(16)10(15)5-4-14-9-7(13)3-2-6(12)8(5)9/h2-4,14H,1H3

InChI Key

NSUWHYBPLQTCIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl

Origin of Product

United States

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